Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with the molecular formula C18H17ClN2O5S . This compound is notable for its unique structure, which includes a benzothiophene core, a nitrobenzamido group, and an ethyl ester functional group. It has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-nitrobenzoic acid and 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.
Formation of Benzamido Group: The 2-chloro-5-nitrobenzoic acid is converted to its corresponding benzamido derivative through an amide coupling reaction.
Cyclization: The benzamido derivative undergoes cyclization with the tetrahydrobenzothiophene carboxylic acid to form the core structure.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.
Chemical Reactions Analysis
ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
2-Chloro-5-nitrobenzamide: Shares the nitrobenzamido group but lacks the benzothiophene core.
Ethyl 2-chloro-5-nitronicotinate: Similar in having a nitro group and an ethyl ester but differs in the core structure.
This compound’s unique combination of functional groups and core structure distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H19ClN2O5S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H19ClN2O5S/c1-3-27-19(24)16-12-6-4-10(2)8-15(12)28-18(16)21-17(23)13-9-11(22(25)26)5-7-14(13)20/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,21,23) |
InChI Key |
FQZHDSTUFDOPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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